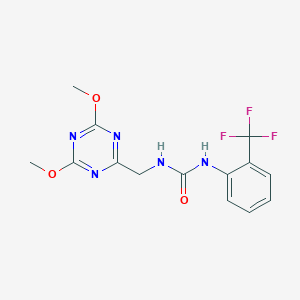

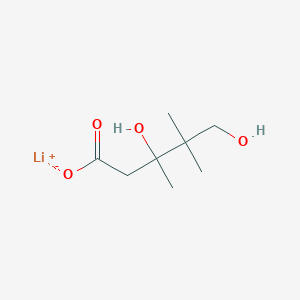

![molecular formula C13H12N2OS2 B2554242 2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one CAS No. 52881-35-3](/img/structure/B2554242.png)

2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thienopyrimidinone derivatives involves several steps, starting from different precursors. For instance, one study describes the synthesis of novel 2-methylthio-3-substituted-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-ones by reacting a dithiocarbamate with a variety of amines . Another paper reports the synthesis of related compounds through a solution-phase parallel synthetic method, which includes an aza-Wittig reaction followed by a reaction with aliphatic secondary amines . These methods demonstrate the versatility and adaptability of synthetic routes to produce a range of thienopyrimidinone derivatives.

Molecular Structure Analysis

The molecular structure of thienopyrimidinones is characterized by a fused ring system that includes a thiophene and a pyrimidinone moiety. This structure is responsible for the compound's biological activity and its interaction with various biological targets. The papers do not provide detailed molecular structure analysis, but the synthesis methods suggest that the core structure can be modified to produce derivatives with different substituents, potentially altering their biological activity .

Chemical Reactions Analysis

The chemical reactivity of thienopyrimidinones is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the condensation of thienopyrimidinone derivatives with aromatic aldehydes and furfural has been reported, leading to the formation of arylidene derivatives . These reactions typically occur in the presence of a base such as NaOH and result in the formation of new carbon-carbon bonds, expanding the chemical diversity of the thienopyrimidinone scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidinones, such as solubility, melting point, and stability, are crucial for their potential pharmaceutical applications. While the papers provided do not explicitly discuss these properties, they can be inferred from the synthesis and purification methods described. For instance, the ability to recrystallize the compounds suggests a certain level of stability and solubility in organic solvents . The biological evaluation of these compounds also implies that they possess the necessary chemical properties to interact with biological systems .

科学的研究の応用

Synthetic Approaches and Chemical Properties

Researchers have developed methods for synthesizing a range of compounds with structures closely related to 2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one. These synthetic strategies often involve one-pot reactions or interactions with different reagents to create novel heterocyclic systems with potential for further biological evaluation.

- Facile One-Pot Synthesis : A study described a one-pot synthesis method for producing thiazolo[3,2-a]pyrimidine derivatives. This method allows for the efficient creation of compounds with potentially interesting biological activities (Gomha, 2009).

Biological Activities

The chemical framework of this compound and its derivatives has been explored for various biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties, making these compounds of interest in medicinal chemistry.

Antimicrobial and Anti-inflammatory Activities : Several studies have reported on the synthesis of thiazolo[3,2-a]pyrimidine derivatives and their evaluation for antimicrobial and anti-inflammatory activities. For instance, compounds have been synthesized and tested against different bacterial and fungal species, showing moderate effects in some cases (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Anticancer Activity : The synthesis of thiazolo[3,2-a]pyrimidine derivatives has also been explored for potential anticancer activity. Compounds have been evaluated against various cancer cell lines, including prostate, breast, cervical, and colon cancer cells, with some derivatives demonstrating selective cytotoxicity towards cancer cells over normal cells (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

作用機序

The mechanism of action of this compound would depend on its intended use. Many compounds containing thiophene and pyrimidine rings have been found to have biological activity, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

将来の方向性

特性

IUPAC Name |

13-methyl-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS2/c1-7-6-15-12(16)10-8-4-2-3-5-9(8)18-11(10)14-13(15)17-7/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMPULAVCDHXFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C3=C(N=C2S1)SC4=C3CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

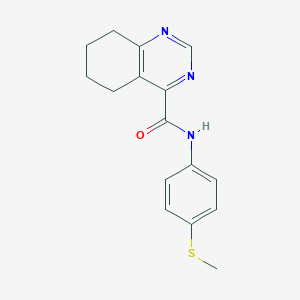

![2'-(4-Ethoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2554170.png)

![3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2554171.png)

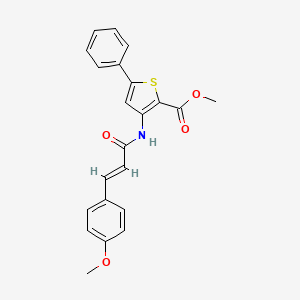

![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554173.png)

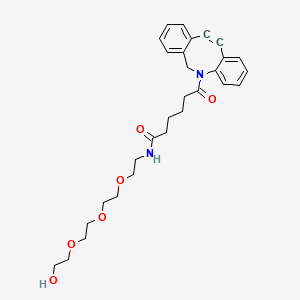

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554174.png)

![N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554181.png)